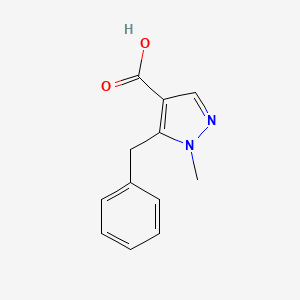
4-methyl-5-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-oxopentanenitrile is an organic compound with the molecular formula C6H9NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylpentanenitrile with an oxidizing agent to introduce the ketone functional group. Another method includes the reaction of 4-methyl-5-hydroxy-pentanenitrile with a dehydrating agent to form the desired nitrile compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Methyl-5-oxopentanoic acid.
Reduction: 4-Methyl-5-hydroxy-pentanenitrile or 4-methyl-5-aminopentanenitrile.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-5-oxopentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanenitrile: Similar structure but with the ketone group at a different position.
4-Methyl-5-hydroxy-pentanenitrile: Contains a hydroxyl group instead of a ketone.
4-Methyl-5-aminopentanenitrile: Contains an amino group instead of a ketone.
Uniqueness
4-Methyl-5-oxopentanenitrile is unique due to its specific combination of a nitrile and ketone functional group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from similar compounds with different functional groups.
Properties
CAS No. |
3619-38-3 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.1 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6264408.png)

